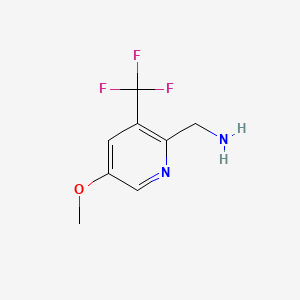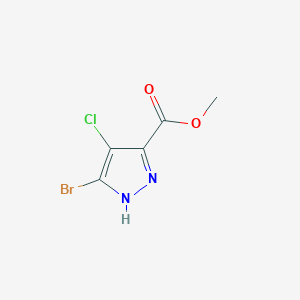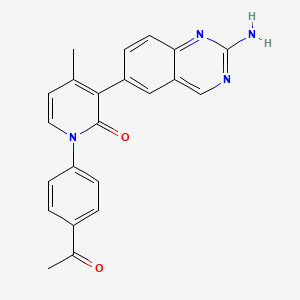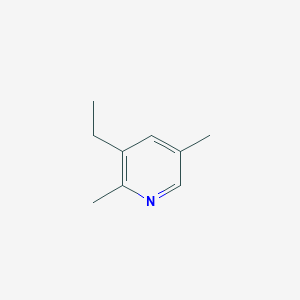
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide is a chemical compound characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonamide group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide typically involves the reaction of tert-butylamine with a suitable sulfonyl fluoride under controlled conditions. One common method involves the use of tert-butyl nitrite as a carbon source, which reacts with nitriles and water under mild conditions to form the desired amide . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to produce tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored for the efficient and sustainable production of tert-butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, sulfated polyborate, and various Lewis and Brønsted acids. Reaction conditions often involve mild temperatures and solvent-free environments to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include N-tert-butyl amides and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding . The compound’s unique structural features, such as the tert-butyl group and fluorine atom, contribute to its reactivity and specificity in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
tert-Butylamine: A precursor in the synthesis of N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide.
tert-Butyl nitrite: Used as a reagent in oxidation reactions.
tert-Butyl esters: Commonly used in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to its combination of a tert-butyl group, a fluorine atom, and a sulfonamide group. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
2845105-20-4 |
|---|---|
Formule moléculaire |
C8H18FNO2S |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C8H18FNO2S/c1-7(2,3)10(9)13(11,12)8(4,5)6/h1-6H3 |
Clé InChI |
DUJSBLLLMBCKSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(F)S(=O)(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


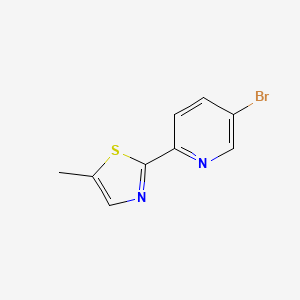
![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)


![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)

![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)

